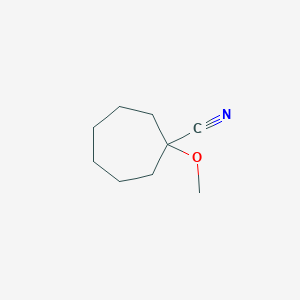
Cyclohexanecarboxaldehyde, 2,6-dimethyl-, (1alpha,2alpha,6alpha)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxaldehyde, 2,6-dimethyl-, (1alpha,2alpha,6alpha)-(9CI) is an organic compound with a unique structure characterized by a cyclohexane ring substituted with two methyl groups and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxaldehyde, 2,6-dimethyl-, (1alpha,2alpha,6alpha)-(9CI) can be achieved through several methods. One common approach involves the oxidation of 2,6-dimethylcyclohexanol using oxidizing agents such as pyridinium chlorochromate or potassium permanganate. The reaction is typically carried out under controlled conditions to ensure the selective formation of the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2,6-dimethylcyclohexanone followed by oxidation. The use of catalysts such as palladium on carbon can enhance the efficiency of the hydrogenation process, while oxidizing agents like chromium trioxide can facilitate the conversion to the aldehyde.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanecarboxaldehyde, 2,6-dimethyl-, (1alpha,2alpha,6alpha)-(9CI) undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: 2,6-dimethylcyclohexanecarboxylic acid.
Reduction: 2,6-dimethylcyclohexanol.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxaldehyde, 2,6-dimethyl-, (1alpha,2alpha,6alpha)-(9CI) has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Material Science: It is utilized in the development of new materials with specific chemical properties.
Industrial Chemistry: The compound is employed in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Cyclohexanecarboxaldehyde, 2,6-dimethyl-, (1alpha,2alpha,6alpha)-(9CI) involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to changes in their activity. This interaction can affect metabolic pathways and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarboxaldehyde: Lacks the methyl substitutions, resulting in different chemical properties.
2,6-Dimethylcyclohexanol: The alcohol counterpart of the compound, with different reactivity.
2,6-Dimethylcyclohexanone: The ketone counterpart, used in different synthetic applications.
Uniqueness
Cyclohexanecarboxaldehyde, 2,6-dimethyl-, (1alpha,2alpha,6alpha)-(9CI) is unique due to its specific substitution pattern and the presence of the aldehyde functional group. This combination imparts distinct reactivity and makes it valuable for specific synthetic and industrial applications.
Eigenschaften
Molekularformel |
C9H16O |
|---|---|
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
(2S,6R)-2,6-dimethylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O/c1-7-4-3-5-8(2)9(7)6-10/h6-9H,3-5H2,1-2H3/t7-,8+,9? |
InChI-Schlüssel |
XXGMGNSKVTYPDN-JVHMLUBASA-N |
Isomerische SMILES |
C[C@@H]1CCC[C@@H](C1C=O)C |
Kanonische SMILES |
CC1CCCC(C1C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13828730.png)
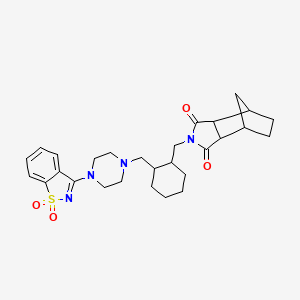
![N'-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide](/img/structure/B13828739.png)
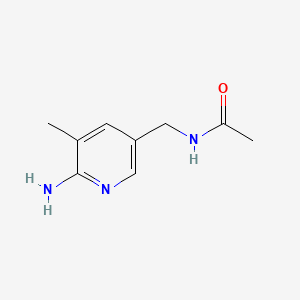
![(2S,3S,4S,5R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13828747.png)

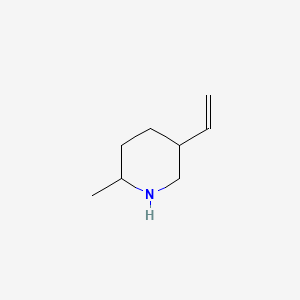
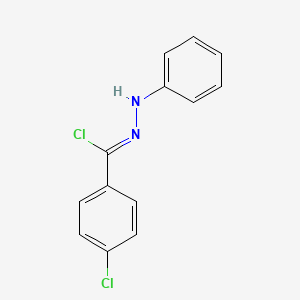
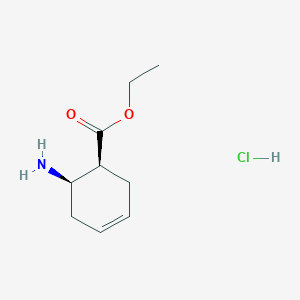


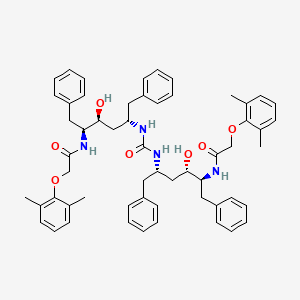
![Methyl 3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-Alpha-D-Galacto-Non-2-Ulopyranosidonic Acid](/img/structure/B13828796.png)
